PL-017

Receptor Binding Selectivity Radioligand Binding

Studying μ-opioid receptor signaling often faces confounding δ-receptor cross-reactivity and rapid peptide degradation. PL-017 solves both with >1,800-fold μ/δ selectivity and a metabolically stabilized N-Me-Phe³/D-Pro⁴ backbone. • IC₅₀ 5.5 nM (μ) vs. >10,000 nM (δ) - unambiguous μ-receptor mapping • 12.5× spinal potency vs. morphine (ED₅₀ 1.2 nmol); up to 4-hr antinociception • Unique I278A/R280A mutation sensitivity enables agonist-specific G-protein bias studies Supplied ≥98% pure with rigorous analytical documentation for reproducible results.

Molecular Formula C29H37N5O5
Molecular Weight 535.6 g/mol
CAS No. 83397-56-2
Cat. No. B013197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL-017
CAS83397-56-2
Synonyms3-N-Me-Phe-morphiceptin
morphiceptin, N-Me-Phe(3)-
morphiceptin, N-Me-Phe(3)-, all L-isomer
morphiceptin, N-methylphenylalanine(3)-
PL 017
PL 17
PL-017
PL-17
PL17
Tyr-Pro-N-MePhe-Pro-NH2
tyrosyl-prolyl-N-methylphenlalanyl-prolinamide
Molecular FormulaC29H37N5O5
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
InChIKeyJAKBYSTWCHUQOK-NDBXHCKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PL-017 Baseline: μ-Opioid Receptor Agonist


PL-017, chemically (N-Me-Phe³,D-Pro⁴)-β-Casomorphin (1-4) amide, is a synthetic tetrapeptide analog of morphiceptin with a high selectivity for the μ-opioid receptor [1]. Its backbone modifications enhance metabolic stability and confer an in vitro binding affinity (IC₅₀) of 5.5 nM at μ sites, while exhibiting negligible δ-site activity (IC₅₀ > 10,000 nM) . Central administration in rodent models produces a long-lasting, reversible antinociception, establishing its utility as a pharmacological tool for μ-receptor studies [1][2].

Pathway
μ-opioid receptor-selective pathway studies
Reported >1,800-fold μ/δ selectivity context
Stability
Metabolically stable tetrapeptide scaffold
N-methylated residues may enhance assay stability
Model
Central nervous system (CNS) behavioral pharmacology tool
Supports prolonged antinociception endpoint studies

PL-017 Differentiation vs. Other μ-Opioid Peptides


Substituting PL-017 with generic 'μ-opioid peptide agonists' fails due to distinct structural, pharmacokinetic, and signaling profiles. Unlike standard peptides like DAMGO, PL-017's N-methylated phenylalanine and D-proline residues confer enhanced metabolic stability and a unique conformation that alters its interaction with critical receptor domains [1]. This results in divergent in vivo potency, a distinct tolerance profile characterized by a 61-fold parallel rightward shift in its dose-response curve without δ-receptor cross-desensitization, and differential coupling to G-proteins as revealed by mutation studies [2][3]. These quantitative differences directly impact experimental outcomes and preclude simple interchange with other μ-agonists like DAMGO or morphine.

PL-017 vs DAMGO
Metabolic stability profiles may differ. G-protein coupling and tolerance mechanisms may not transfer directly due to distinct conformational interactions with receptor loop domains.
PL-017 vs Morphine
Binding mode and selectivity context differ (peptide scaffold vs alkaloid). In vivo spinal potency and duration-of-action context may shift significantly between these two tool compounds.

PL-017 Evidence: Selectivity, Potency & Signaling


μ-Opioid Receptor Binding Selectivity

PL-017 demonstrates a >1,800-fold selectivity for the μ-opioid receptor over the δ-opioid receptor in radioligand displacement assays. Its IC₅₀ for inhibiting [¹²⁵I]FK 33,824 binding at μ sites is 5.5 nM, whereas inhibition of [¹²⁵I]DADLE binding at δ sites requires >10,000 nM [1]. In contrast, the prototypical μ-agonist DAMGO exhibits a lower selectivity ratio of approximately 1,000-fold based on reported Ki values for μ and δ [2]. This high degree of μ-selectivity is critical for minimizing δ-receptor-mediated confounding effects in complex tissue preparations.

μ Binding Selectivity
Cross-study comparable
IC₅₀ μ = 5.5 nM; IC₅₀ δ > 10,000 nM
Selectivity ratio >1,818
Supports cleaner μ-specific pharmacological data
Radioligand displacement (rat brain membranes); comparator DAMGO ratio ~1,000
Receptor Binding Selectivity Radioligand Binding

In Vivo Antinociceptive Potency

In a direct head-to-head comparison, intrathecal administration of PL-017 produces robust antinociception with an ED₅₀ of 1.2 nmol, which is 12.5-fold more potent than morphine (ED₅₀ = 15 nmol) in the rat hot plate test [1]. PL-017 also demonstrates intermediate potency compared to DAMGO (ED₅₀ = 0.17 nmol) and DADLE (ED₅₀ = 0.70 nmol). This places PL-017 as a high-potency μ-agonist in spinal pain pathways, far exceeding the efficacy of the reference alkaloid morphine.

Spinal In Vivo Potency (ED₅₀)
Direct head-to-head
ED₅₀ = 1.2 nmol
12.5-fold more potent than morphine (15 nmol)
Allows lower dosing for nociceptive pathway studies
Rat hot plate assay (intrathecal); 7-fold less potent than DAMGO (0.17 nmol)
Antinociception In Vivo Pharmacology ED50

Tolerance Profile: No δ-Cross-Desensitization

Chronic intrathecal infusion of PL-017 induces a profound, homologous tolerance characterized by a 61-fold parallel rightward shift in its own dose-response curve for antinociception [1]. Critically, this treatment does not produce a parallel shift in the dose-response curve of the δ-preferring agonist DADLE; instead, it flattens and alters the slope of DADLE's curve, indicating a μ-mediated component of DADLE's activity and the lack of δ-receptor cross-desensitization by PL-017 [1][2]. In contrast, chronic morphine treatment leads to cross-tolerance to multiple μ-agonists and can also affect δ-receptor responses.

Homologous Tolerance
Class-level inference
61-fold parallel rightward shift
No δ cross-desensitization
Enables μ-specific chronic exposure endpoint studies
Continuous intrathecal infusion in rats; DADLE slope altered but no parallel shift
Tolerance Cross-Tolerance Receptor Desensitization

Differential G-Protein Coupling Profile

Site-directed mutagenesis of the μ-opioid receptor's third intracellular loop reveals agonist-selective coupling. The I278A mutation decreases DAMGO's coupling efficiency to inhibit cAMP but paradoxically increases PL-017's coupling efficiency [1]. Furthermore, the R280A mutation specifically enhances PL-017's potency and coupling efficiency while leaving DAMGO and morphine unchanged [1]. This indicates that PL-017 engages the receptor's G-protein coupling machinery via a distinct conformational mechanism, a property not shared by other standard μ-agonists.

G-Protein Coupling Profile
Direct head-to-head
I278A & R280A mutation context
R280A enhances PL-017 coupling, but not DAMGO/morphine
Supports μ receptor structure-function mapping
Site-directed mutagenesis of third intracellular loop; cAMP inhibition assay
G-Protein Coupling Receptor Mutagenesis Signaling Bias

μ-Receptor Down-Regulation

Chronic intracerebroventricular (i.c.v.) administration of PL-017 (2.5–20 µg/kg/day for 5 days) leads to a 20-30% decrease in μ-opioid receptor binding capacity (Bmax) across multiple rat brain regions, as measured by [³H]DAMGO saturation binding [1]. This down-regulation is μ-selective, as no change in δ-opioid receptor binding is observed [1]. This contrasts with non-selective opioids like etorphine, which cause down-regulation of both μ and δ receptors.

μ-Receptor Down-Regulation
Class-level inference
20-30% Bmax decrease
μ-selective; no δ density change
Supports μ-specific trafficking endpoint studies
5-day i.c.v. infusion in rats; etorphine/DADLE reduces both μ and δ Bmax
Receptor Down-Regulation Bmax Chronic Dosing

Analgesic Duration

Following intracerebroventricular (i.c.v.) administration in male Sprague-Dawley rats, PL-017 (0.22-0.9 nmol/rat) produces a time-to-maximum effect of approximately 15-30 minutes, with analgesia lasting up to 4 hours at higher doses [1]. This prolonged duration of action is advantageous for behavioral assays requiring extended observation windows. In comparison, the standard μ-agonist DAMGO typically has a shorter duration of action (60-90 min) following central administration [2].

Central Duration of Action
Cross-study comparable
Up to 4 hours analgesia
2.5- to 4-fold longer than DAMGO
Supports prolonged behavioral assay designs
Male Sprague-Dawley rats (i.c.v.); hot plate test
Duration of Action Analgesia Pharmacokinetics

PL-017 Research Applications


μ-Receptor Structure-Function & Biased Signaling

PL-017 is the agonist of choice for probing μ-receptor G-protein coupling mechanisms due to its distinct sensitivity to mutations in the third intracellular loop. Its response to I278A and R280A mutations—where it exhibits increased coupling efficiency while DAMGO and morphine do not—allows researchers to map agonist-specific receptor conformations and downstream signaling biases [5]. This is critical for developing biased ligands with improved therapeutic profiles.

μ-Receptor-Specific Tolerance & Down-Regulation

When studying the molecular adaptations to chronic opioid exposure, PL-017 provides a clean μ-receptor-selective signal. Its 61-fold tolerance shift is homologous and does not induce δ-receptor cross-desensitization, unlike non-selective agonists [5][4]. Furthermore, it causes a 20-30% reduction in μ-receptor Bmax without affecting δ-receptor density, enabling unambiguous assessment of μ-receptor trafficking and down-regulation [4].

Spinal μ-Opioid Analgesia Assays

For in vivo pain models requiring prolonged antinociception, PL-017's 12.5-fold greater spinal potency than morphine (ED₅₀ 1.2 vs. 15 nmol) and its up to 4-hour duration of action make it a superior tool [5][4]. Its extended effect window reduces handling stress and maintains stable drug levels, which is particularly valuable in chronic constriction injury or inflammatory pain models.

Autoradiographic μ-Receptor Mapping

PL-017's high μ-selectivity (>1,800-fold over δ) and amenability to tritiation ([³H]PL-017) make it an ideal radioligand for autoradiographic mapping of μ-opioid receptor distribution in brain slices [5]. Its negligible δ-binding ensures that the observed signal corresponds exclusively to μ-receptor populations, providing a cleaner anatomical map than less selective radioligands.

Application
Selection Property
Validation Focus
μ-Receptor Structure-Function Studies
G-protein coupling mutation sensitivity
Biased signaling context
Chronic Opioid Tolerance Models
Homologous μ-receptor down-regulation
μ-specific trafficking context
Spinal Antinociception Assays
In vivo prolonged action duration
Behavioral paradigm context
Autoradiographic Receptor Mapping
High μ/δ selectivity profile
Receptor distribution context
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